molecular formula C7H8Cl3NO B2634094 O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride CAS No. 251310-36-8

O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride

Cat. No. B2634094
CAS RN: 251310-36-8
M. Wt: 228.5
InChI Key: JDDDGXOQVRPABR-UHFFFAOYSA-N
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Description

O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride is a chemical compound with the CAS Number: 251310-36-8 and a linear formula of C7H8Cl3NO . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride is defined by its linear formula, C7H8Cl3NO . This indicates that the molecule consists of 7 carbon atoms, 8 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .

Scientific Research Applications

Organic Synthesis and Antimicrobial Activities

Hydroxylamine hydrochloride is extensively used in the synthesis of novel organic compounds, including antimicrobial agents. For instance, it has been utilized in the synthesis of novel isoxazole derivatives exhibiting promising antimicrobial activities (JagadeeshPrasad et al., 2015). These derivatives were synthesized through a series of reactions involving hydroxylamine hydrochloride, highlighting its role in creating compounds with potential biomedical applications.

Environmental Chemistry

In environmental chemistry, hydroxylamine derivatives have been applied in studies focusing on the degradation of organic pollutants. Hydroxylamine-promoted surface Fenton degradation of various organic pollutants, including dyes and pesticides, has been reported, demonstrating the compound's utility in environmental remediation processes (Hou et al., 2017). This study underscores the importance of hydroxylamine compounds in enhancing the efficiency of pollutant degradation systems, potentially contributing to the development of new environmental cleanup technologies.

Anticancer and Electrochemical Studies

Hydroxylamine derivatives have also been explored for their anticancer properties and electrochemical behaviors. A study described the synthesis of isoxazole derivatives using hydroxylamine hydrochloride, with some compounds exhibiting excellent anticancer activity against lung cancer cells and showing promising electrochemical properties (Badiger et al., 2022). These findings indicate the potential of hydroxylamine derivatives in medicinal chemistry and electrochemical applications, further highlighting the versatility of hydroxylamine compounds in scientific research.

properties

IUPAC Name

O-[(3,5-dichlorophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGILFNPTGQUSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Ammoniooxy)methyl]-3,5-dichlorobenzene chloride

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